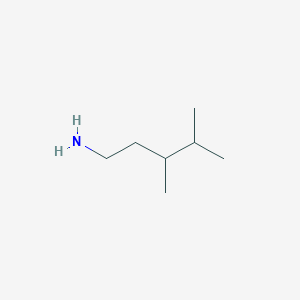

3,4-Dimethylpentan-1-amine

Description

Context within Branched Alkylamine Chemistry

Branched alkylamines are a class of organic compounds characterized by a nitrogen atom attached to a non-linear alkyl chain. This structural feature imparts unique physical and chemical properties compared to their linear counterparts. The branching can introduce steric hindrance around the amino group, influencing its reactivity and the stereochemical outcome of reactions in which it participates. These properties make branched alkylamines valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Research Trajectories of Related Alkylamines

While dedicated studies on 3,4-dimethylpentan-1-amine are not abundant in publicly available literature, the research on analogous branched alkylamines provides insight into its potential areas of interest. For instance, the synthesis and application of other sterically hindered amines have been a focal point in the development of novel catalysts and ligands for transition metal-catalyzed reactions. collectionscanada.gc.canih.govresearchgate.net The steric bulk of these amines can play a crucial role in controlling the selectivity of catalytic processes. Furthermore, research into the synthesis of branched primary amines is an active area, with various methods being developed, including the reductive amination of ketones and the hydroamination of olefins. rsc.orgresearchgate.netresearchgate.netacs.org These synthetic strategies are often explored for their efficiency and selectivity in producing structurally diverse amines.

Theoretical Significance in Organic Synthesis

The theoretical importance of this compound in organic synthesis lies in its potential to act as a sterically demanding nucleophile or building block. The presence of two methyl groups on the pentyl chain can influence the conformational preferences of the molecule and its transition states in chemical reactions. This steric hindrance can be exploited to achieve regioselective and stereoselective transformations. For example, in reactions where the amine acts as a directing group, the bulky alkyl chain could dictate the position of subsequent chemical modifications on a substrate. Moreover, the synthesis of such hindered primary amines itself presents a challenge and a test for the generality of new synthetic methodologies. researchgate.netnih.gov The development of efficient routes to compounds like this compound contributes to the broader toolkit of synthetic organic chemists.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 848784-12-3 | bldpharm.commolport.com |

| Molecular Formula | C7H17N | bldpharm.commolport.com |

| Molecular Weight | 115.22 g/mol | bldpharm.commolport.com |

| SMILES | CC(C)C(C)CCN | molport.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H17N |

|---|---|

Molecular Weight |

115.22 g/mol |

IUPAC Name |

3,4-dimethylpentan-1-amine |

InChI |

InChI=1S/C7H17N/c1-6(2)7(3)4-5-8/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

WEZJDTIOVDYLCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Route Design for 3,4 Dimethylpentan 1 Amine

Established Laboratory-Scale Synthesis Strategies

Traditional synthetic routes provide foundational methods for the construction of primary amines. These strategies often involve multi-step sequences utilizing well-understood reaction mechanisms, including classical amination, reductive amination, and nucleophilic substitution.

Classical Amination Approaches for Branched Systems

Classical methods for installing a primary amine group often begin with an alkyl halide precursor. However, the direct alkylation of ammonia (B1221849) is seldom used for preparing primary amines like 3,4-Dimethylpentan-1-amine because the reaction is difficult to control and typically results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts lumenlearning.comopenstax.org. To achieve higher selectivity for the primary amine, alternative two-step methods are preferred.

The Gabriel synthesis provides a more controlled route. This method involves the alkylation of potassium phthalimide with a suitable substrate, such as 1-halo-3,4-dimethylpentane. The resulting N-alkylated phthalimide is not nucleophilic, which prevents overalkylation openstax.org. Subsequent hydrolysis or hydrazinolysis of the imide cleaves the protecting group to release the desired primary amine openstax.org.

Another effective method is the azide synthesis . This approach involves an Sₙ2 reaction between an alkyl halide (e.g., 1-bromo-3,4-dimethylpentane) and sodium azide to form an alkyl azide openstax.orglibretexts.org. The azide intermediate is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) openstax.orglibretexts.org. This method is advantageous as the azide ion is a good nucleophile, and the intermediate alkyl azide does not undergo further alkylation openstax.org.

| Method | Starting Material | Key Reagents | Intermediate | Advantage |

| Gabriel Synthesis | 1-Halo-3,4-dimethylpentane | 1. Potassium phthalimide2. Hydrazine or Acid/Base | N-alkylated phthalimide | Prevents overalkylation, yields pure primary amine openstax.org. |

| Azide Synthesis | 1-Halo-3,4-dimethylpentane | 1. Sodium Azide (NaN₃)2. LiAlH₄ or H₂/Catalyst | 1-Azido-3,4-dimethylpentane | Good yields and clean conversion to the primary amine openstax.org. |

| Nitrile Reduction | 1-Halo-3,4-dimethylpentane | 1. Sodium Cyanide (NaCN)2. LiAlH₄ or H₂/Catalyst | 4,5-Dimethylhexanenitrile | Adds one carbon to the chain; useful for chain extension libretexts.org. |

Reductive Amination Protocols in Pentanamine Synthesis

Reductive amination is a highly versatile and widely used method for synthesizing amines. openstax.orgorganic-chemistry.org This process involves the reaction of an aldehyde or ketone with ammonia or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, the precursor would be 3,4-dimethylpentanal.

The reaction is typically performed as a one-pot procedure. The aldehyde reacts with ammonia to form an imine, which is then reduced by a selective reducing agent present in the reaction mixture. masterorganicchemistry.com A key advantage of this method is its ability to avoid the overalkylation issues seen with direct alkylation of ammonia masterorganicchemistry.com.

Several reducing agents can be employed, with the choice depending on the substrate and desired reaction conditions. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to selectively reduce the imine in the presence of the unreacted aldehyde libretexts.orgmasterorganicchemistry.com. Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for a wide range of substrates, and catalytic hydrogenation (H₂ over a metal catalyst like Ni) openstax.orgorganic-chemistry.orgmasterorganicchemistry.com.

| Reducing Agent | Characteristics | Common Use |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over carbonyls; can be used in protic solvents masterorganicchemistry.com. | Laboratory-scale synthesis where selectivity is crucial. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic, and broadly applicable; does not require acidic conditions to be effective organic-chemistry.orgmasterorganicchemistry.com. | General-purpose reductive amination for various aldehydes and ketones. |

| Catalytic Hydrogenation (H₂/Ni, Pt, Pd) | Can be used on an industrial scale; conditions can sometimes be harsh (high pressure/temperature) openstax.org. | Commercial production and reactions where other reducible groups are absent. |

| Lithium Aluminum Hydride (LiAlH₄) | Very strong reducing agent; will reduce both the imine and the starting carbonyl. Not used for one-pot reductive amination. | Used for the reduction of pre-formed imines or other functional groups like nitriles and amides openstax.orglibretexts.org. |

Nucleophilic Substitution Reactions in Primary Amine Formation

The formation of this compound via nucleophilic substitution is a cornerstone of classical organic synthesis. This strategy relies on the reaction of a carbon electrophile with a nitrogen nucleophile. ck12.org The most common substrate is a haloalkane, such as 1-bromo- or 1-chloro-3,4-dimethylpentane, where the halogen atom serves as a good leaving group. youtube.comsavemyexams.com

The reaction mechanism is typically bimolecular (Sₙ2), where the nucleophile attacks the carbon atom bearing the halogen, displacing the halide ion in a single, concerted step ck12.org. As mentioned previously, using ammonia as the nucleophile is problematic due to multiple alkylations lumenlearning.com. Therefore, ammonia "equivalents" are often used, as detailed in the Gabriel and azide syntheses (Section 2.1.1), which are prime examples of nucleophilic substitution strategies tailored for primary amine synthesis openstax.org.

The success of these reactions depends on several factors, including the nature of the leaving group (I > Br > Cl), the choice of solvent, and the steric hindrance around the reaction center. For a primary halide like 1-halo-3,4-dimethylpentane, the Sₙ2 pathway is generally favored.

Chemoenzymatic Synthesis and Biocatalysis

Modern synthetic chemistry increasingly turns to biocatalysis to achieve high levels of stereoselectivity under mild reaction conditions. Enzymes offer unparalleled precision in constructing chiral molecules, which is particularly relevant for this compound, possessing two stereocenters.

Biocatalytic Pathways for Structural Analogs

Beyond transaminases, other enzyme classes have been developed for amine synthesis, offering alternative pathways to structural analogs. Imine reductases (IReds) and reductive aminases (RedAms) catalyze the reduction of imines to amines and can be combined with other enzymes in biocatalytic cascades acs.org. For instance, an ene-reductase (ERed) could first reduce an α,β-unsaturated ketone, with the resulting saturated ketone then being converted to a chiral amine by a RedAm acs.org.

Amine dehydrogenases (AmDHs) are another class of enzymes that perform direct reductive amination of ketones to produce chiral amines, using ammonia as the nitrogen source frontiersin.org. While their application for very short-chain amines can be challenging, they represent a promising alternative to transaminases for certain substrates frontiersin.org. These biocatalytic systems highlight the growing toolbox available for the synthesis of complex amines and their analogs, pushing the boundaries of what can be achieved through green chemistry acs.orgresearchgate.net.

Industrial-Scale Production Technologies and Optimization

The industrial synthesis of amines is increasingly focused on methods that are safe, efficient, and environmentally sustainable. Reductive amination of a corresponding carbonyl compound, such as 3,4-dimethylpentanal, stands as a primary route for producing this compound. This process involves the reaction of the aldehyde with ammonia to form an imine intermediate, which is subsequently reduced to the target primary amine. nih.gov Key technologies for optimizing this process on a large scale include the adoption of continuous flow systems and the development of robust heterogeneous catalysts.

Continuous Flow Processes for Amine Synthesis

Continuous flow chemistry offers substantial advantages over traditional batch processing for industrial-scale synthesis, including enhanced heat and mass transfer, improved safety with smaller reaction volumes, and greater consistency in product quality. For the synthesis of this compound, a flow process would typically involve pumping a solution of the precursor, 3,4-dimethylpentanal, and an ammonia source through a heated reactor column packed with a solid-supported catalyst and a reducing agent. researchgate.net

The use of solid reagents, which can be challenging in flow systems due to the risk of clogging, has been addressed through innovative reactor designs. For instance, specially formulated columns containing solid sodium borohydride have been developed to efficiently reduce imines formed in situ under continuous flow conditions. vapourtec.com This approach avoids the need to handle large quantities of potentially hazardous reducing agents in solution and simplifies downstream processing. The efficiency of such a system depends on parameters like flow rate, temperature, and pressure, which can be precisely controlled to maximize yield and throughput.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Amine Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reactor volumes and superior temperature control. |

| Efficiency | Lower space-time yield; downtime between batches. | Higher productivity with continuous operation; improved heat and mass transfer. |

| Scalability | Scaling up can be complex and require significant re-engineering. | Easily scalable by extending operation time or "numbering-up" reactors. |

| Consistency | Potential for batch-to-batch variability. | High consistency and product quality due to precise process control. |

| Downstream Processing | Often requires complex separation and purification steps. | Can be integrated with in-line purification, simplifying the overall process. |

Catalytic Systems for Large-Scale Reductive Amination

The choice of catalyst is critical for the efficiency and economic viability of large-scale reductive amination. While homogeneous catalysts can be effective, heterogeneous catalysts are generally preferred in industrial settings due to their ease of separation from the product stream and potential for reuse. mdpi.com Hydrogen gas is an ideal reducing agent from a green chemistry perspective, as it is inexpensive and produces no byproducts. nih.gov

Catalysts based on both noble metals (e.g., palladium, platinum, rhodium) and more earth-abundant, non-noble metals (e.g., nickel, iron, copper) have been developed for reductive amination. nih.govmdpi.comwikipedia.org Nickel-based catalysts, in particular, are widely used in industry due to their good activity and lower cost. mdpi.comwikipedia.org For the synthesis of primary amines like this compound, the reaction is typically performed under hydrogen pressure with ammonia as the nitrogen source. mdpi.com

Recent research has focused on developing highly active and selective catalysts based on earth-abundant metals. For example, an iron-based catalyst synthesized by impregnating an iron complex onto a nitrogen-doped silicon carbide support has shown high efficiency in the reductive amination of various aldehydes and ketones to primary amines using aqueous ammonia. nih.gov Such systems demonstrate excellent functional group tolerance and catalyst reusability, making them highly attractive for industrial applications. nih.gov

Table 2: Examples of Heterogeneous Catalysts for Reductive Amination of Carbonyls

| Catalyst System | Substrate Example | Conditions | Yield | Source |

|---|---|---|---|---|

| Iron on N-doped SiC | Acetophenone | 100 °C, 80 bar H₂, aq. NH₃ | 91% | nih.gov |

| Ni-Nanoparticles | Various aldehydes | 76 °C, isopropanol | High | organic-chemistry.org |

| Zn(OAc)₂ / PhSiH₃ | Benzoic Acid / Benzylamine | N/A (stepwise) | 92% (large scale) | researchgate.net |

| Copper Chromite | Aniline / Acetone | 300 °C, H₂ | N/A | researchgate.net |

Stereoselective Synthetic Routes and Chiral Control

The structure of this compound features two contiguous stereocenters at the C3 and C4 positions. This gives rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The synthesis of a single, desired stereoisomer requires precise control over both the absolute configuration (enantioselectivity) and the relative configuration (diastereoselectivity) of these chiral centers. Such control is paramount in pharmaceutical chemistry, where different stereoisomers can exhibit vastly different biological activities.

Enantioselective Synthesis from Precursors

Achieving enantioselectivity involves establishing a specific three-dimensional arrangement at one or both of the chiral centers. This is typically accomplished by using chiral catalysts, chiral auxiliaries, or enzymes to influence the stereochemical outcome of a key reaction. A powerful modern approach is asymmetric reductive amination, where a prochiral ketone or aldehyde is converted directly into a chiral amine.

Biocatalysis, utilizing enzymes such as imine reductases (IREDs) or reductive aminases (RedAms), has emerged as a particularly effective strategy for the synthesis of chiral amines with multiple stereocenters. nih.gov These enzymes can operate under mild conditions and often display exceptional levels of both enantioselectivity and diastereoselectivity. researchgate.net A dynamic kinetic resolution-asymmetric reductive amination process, catalyzed by a single engineered IRED, can convert a racemic ketone precursor into a single desired amine stereoisomer with high conversion and stereopurity (>99% ee, >99:1 dr). researchgate.net This strategy could be applied to a racemic 3,4-dimethylpentan-1-one precursor to yield a specific stereoisomer of this compound.

Alternatively, transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a well-established method for accessing α-chiral amines and has been applied on an industrial scale. nih.govacs.org This approach would involve the formation of an imine from 3,4-dimethylpentanal, followed by hydrogenation using a chiral catalyst, typically an iridium or rhodium complex with a chiral phosphorus ligand. acs.org

Diastereoselective Transformations Affecting Configuration

Diastereoselectivity refers to the control of the relative stereochemistry between the two chiral centers, leading to either the syn (like) or anti (unlike) diastereomer. This can be achieved by performing a stereoselective reaction on a substrate that already contains one of the chiral centers.

One potential route involves the diastereoselective reduction of a precursor containing a double bond or carbonyl group where the facial selectivity of the reduction is directed by the existing stereocenter. For example, the enantioselective conjugate reduction of a β,β-disubstituted nitroalkene, such as (E)-3,4-dimethyl-1-nitropent-1-ene, can establish the C4 stereocenter. researchgate.net Subsequent reduction of the nitro group to an amine would yield the target compound. The diastereoselectivity of the initial reduction step would be crucial for controlling the final C3-C4 relationship.

Another powerful strategy is the biocatalytic transamination of β-branched α-ketoacids, which can proceed with high diastereo- and enantioselectivity through a dynamic kinetic resolution process. chemrxiv.orgchemrxiv.org This method establishes two adjacent stereocenters with excellent control, providing access to β-branched α-amino acids that could serve as precursors to the target amine after decarboxylation and reduction. chemrxiv.org Reagent-controlled methods, such as the asymmetric crotylboration of aldimines, can also furnish homoallylic amines with high diastereoselectivity and enantioselectivity, which can then be further elaborated. nih.gov

Table 3: Methods for Diastereoselective Synthesis of Amines with Contiguous Stereocenters

| Method | Precursor Type | Key Transformation | Stereoselectivity Achieved (Analogous Systems) | Source |

|---|---|---|---|---|

| Biocatalytic DKR-ARA | Racemic β-branched ketone | Imine Reductase (IRED) catalyzed amination | >99:1 dr, >99.9% ee | researchgate.net |

| Biocatalytic Transamination | β-branched α-ketoacid | Transaminase (ArAT) catalyzed DKR | High diastereo- and enantioselectivity | chemrxiv.org |

| Asymmetric Crotylboration | Aldimine | Reagent-controlled addition of chiral allylborane | High dr and ee | nih.gov |

| Asymmetric Michael Addition | Crotonaldehyde + Nitromethane | Organocatalyzed double Michael reaction | 2.2:1 dr | thieme-connect.de |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethylpentan 1 Amine

Transformations of the Primary Amine Functional Group

The primary amine moiety of 3,4-dimethylpentan-1-amine is the principal site of reactivity, undergoing a range of transformations that lead to the formation of diverse nitrogen-containing derivatives.

The oxidation of primary amines such as this compound can yield a variety of products depending on the oxidizing agent and reaction conditions. Common oxidation products include oximes and nitrones. For instance, the oxidation of aliphatic amines can be achieved using reagents like hydrogen peroxide or peroxy acids. A notable method involves the use of molecular oxygen in the presence of catalysts. One such system employs 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO3/Al2O3) to efficiently convert primary amines to their corresponding oximes. This process is considered environmentally benign as it uses molecular oxygen as the terminal oxidant.

The proposed mechanism for this type of oxidation involves an initial electron transfer from the amine to the catalyst, followed by proton transfer to generate an α-aminoalkyl radical. This radical then reacts with molecular oxygen to form an α-aminoalkyl hydroperoxide intermediate, which subsequently eliminates water to afford the oxime.

| Oxidizing System | Product Type | Mechanistic Feature |

| H2O2 / Peroxy Acids | Oximes, Nitrones | Nucleophilic attack of amine on oxidant |

| O2, DPPH, WO3/Al2O3 | Oximes | Radical-mediated hydroperoxidation |

While primary amines are already in a reduced state, they can be converted to secondary and tertiary amines through processes that involve the formation of new carbon-nitrogen bonds followed by reduction. A prominent method for achieving this is reductive amination. This reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The subsequent in-situ reduction of the imine yields a secondary amine. If this secondary amine is then reacted with another molecule of an aldehyde or ketone, a tertiary amine can be formed. wikipedia.orgmasterorganicchemistry.com

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com The reaction is typically carried out under weakly acidic conditions to facilitate imine formation.

For example, the reaction of this compound with an aldehyde (R'-CHO) would proceed as follows:

Imine Formation: C7H17N + R'-CHO ⇌ C7H16N=CHR' + H2O

Reduction: C7H16N=CHR' + [H] → C7H17NH-CH2R'

This process can be repeated with another aldehyde or ketone to yield a tertiary amine.

| Carbonyl Compound | Reducing Agent | Product Amine Class |

| Aldehyde (R'CHO) | NaBH3CN | Secondary |

| Ketone (R'2CO) | NaBH(OAc)3 | Secondary |

| Aldehyde (R'CHO), then Aldehyde (R''CHO) | NaBH3CN | Tertiary |

The nucleophilic nature of the primary amine in this compound allows it to readily react with various electrophiles, leading to the formation of amides, sulfonamides, and higher-order amines.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of N-substituted amides. For instance, the reaction of this compound with acetyl chloride would yield N-(3,4-dimethylpentyl)acetamide. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Sulfonation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. The base is required to neutralize the hydrochloric acid generated during the reaction. This reaction is a common method for the protection of amines in organic synthesis.

Alkylation: The nitrogen atom can also be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, the direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. This is because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. To achieve mono-alkylation, a large excess of the amine is typically used.

| Electrophile | Reagent Example | Product Type |

| Acyl Halide | Acetyl chloride | N-substituted amide |

| Acid Anhydride | Acetic anhydride | N-substituted amide |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide |

| Alkyl Halide | Methyl iodide | Secondary/Tertiary/Quaternary amine |

Carbon-Carbon Bond Formation via the Amine Moiety

The amine functional group can be utilized to facilitate the formation of new carbon-carbon bonds, either through multicomponent reactions where the amine is a key reactant or by directing the functionalization of the hydrocarbon backbone.

This compound can participate in multicomponent reactions, which are one-pot processes involving three or more reactants to form a complex product. A notable example is the Van Leusen imidazole (B134444) synthesis. In this reaction, a primary amine, an aldehyde, and tosylmethyl isocyanide (TosMIC) react to form a 1,5-disubstituted imidazole. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The reaction proceeds through the initial condensation of this compound with an aldehyde to form an aldimine. The deprotonated TosMIC then acts as a nucleophile, attacking the imine carbon. This is followed by an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the imidazole ring. While direct studies on this compound in this reaction are not widely reported, its isomer, 4,4-dimethylpentan-1-amine, has been successfully employed in the Van Leusen three-component reaction to produce disubstituted imidazoles. This suggests that this compound would be a viable substrate for this transformation.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Heterocycle |

| This compound | Aldehyde (R'CHO) | Tosylmethyl isocyanide (TosMIC) | 1-(3,4-dimethylpentyl)-5-R'-imidazole |

While the primary amine is the most reactive site, modern synthetic methods allow for the functionalization of the less reactive C-H bonds of the hydrocarbon backbone. This is often achieved through directed C-H activation, where the amine group or a derivative thereof directs a metal catalyst to a specific position on the alkyl chain.

Catalytic Dehydrogenation and C-H Activation Studies

Catalytic C-H activation is a powerful tool in organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. For aliphatic amines like this compound, this can lead to the formation of valuable intermediates such as enamines or the introduction of new functional groups.

While this compound is a primary amine, the study of related tertiary amines provides a foundational understanding of dehydrogenation processes that can lead to the formation of enamines. A novel and efficient route for this transformation involves the use of a "pincer-ligated" iridium catalyst. rsc.org This catalytic system facilitates the dehydrogenation of tertiary amines to produce enamines. rsc.org

The mechanism of this iridium-catalyzed dehydrogenation has been investigated through kinetic isotope effects and DFT analysis. It is proposed to involve an initial pre-equilibrium oxidative addition of the amine α-C−H bond to the iridium center. This is followed by a rate-determining elimination of a hydrogen atom from the β-C−H bond. nsf.govchemrxiv.org The choice of ligands on the iridium catalyst can significantly impact its effectiveness. For instance, di-isopropylphosphino-substituted pincer-ligated iridium catalysts have been found to be more effective for the dehydrogenation of simple tertiary amines compared to their di-t-butylphosphino-substituted counterparts. nsf.gov This difference in reactivity is attributed to the lesser steric crowding around the metal center with the di-isopropylphosphino ligands. nsf.gov

Table 1: Comparison of Iridium Catalysts for Tertiary Amine Dehydrogenation

| Catalyst Ligand | Relative Effectiveness | Key Finding |

|---|---|---|

| di-t-butylphosphino | Less Effective | Ineffective for β-functionalized tertiary amines. nsf.gov |

| di-isopropylphosphino | More Effective | Catalyzes dehydrogenation of simple and β-functionalized tertiary amines. nsf.gov |

Palladium-catalyzed reactions have emerged as a versatile method for the C-H functionalization of amine substrates, allowing for the introduction of chalcogen atoms (sulfur and selenium). This type of reaction provides a direct route to valuable organosulfur and organoselenium compounds. nih.gov The challenge in such reactions often lies in controlling the regioselectivity, particularly for distal C-H bonds.

Recent studies have demonstrated the successful palladium-catalyzed site-selective δ-C-H chalcogenation of aliphatic picolinamides. nih.gov This methodology is effective for both sterically biased and relatively unbiased substrates, expanding the scope of distal C-H functionalization. nih.gov The reaction mechanism is proposed to involve the formation of a six-membered palladacycle intermediate through C-H activation. This intermediate then undergoes oxidative addition with a dichalcogenide, followed by reductive elimination to yield the chalcogenated product and regenerate the palladium catalyst. nih.gov

For different amine substrates, such as biphenyl (B1667301) amines, palladium catalysis has also enabled distal C(sp²)–H chalcogenation with excellent chemo- and regioselectivity. rsc.org These reactions exhibit broad functional group tolerance and are scalable, highlighting their potential in synthetic applications. rsc.org The resulting chalcogenated amines can be further transformed into other valuable heterocyclic structures. rsc.org

The electrochemical oxidation of aliphatic amines offers an alternative to conventional chemical methods for their transformation and has been extensively studied. nih.gov The potential at which an aliphatic amine is oxidized depends on its structure, with tertiary and secondary amines generally being easier to oxidize than primary amines. nih.gov

The general mechanism for the electrochemical oxidation of simple aliphatic amines is consistent regardless of the degree of substitution on the nitrogen atom. nih.gov For a primary amine like this compound, the oxidation process typically involves the transfer of an electron from the nitrogen atom to the anode, forming a radical cation. This is followed by the loss of a proton from the α-carbon to generate a radical, which is then further oxidized to an iminium cation. Subsequent hydrolysis of the iminium ion would lead to the formation of an aldehyde and ammonia (B1221849). nih.gov

Table 2: General Products of Aliphatic Amine Electrochemical Oxidation

| Amine Type | Primary Products |

|---|---|

| Primary Amine | Aldehyde, Ammonia nih.gov |

| Secondary Amine | Primary Ammonium Ion nih.gov |

| Tertiary Amine | Secondary Amine, Aldehyde nih.gov |

The branched structure of this compound is expected to have a significant impact on its reactivity compared to linear amines. Molecular branching can influence reaction kinetics and selectivity through steric and electronic effects.

In catalytic reactions, steric hindrance caused by the methyl groups at the 3 and 4 positions can affect the approach of the substrate to the catalyst's active site. This can lead to lower reaction rates compared to less hindered linear amines. However, this steric bulk can also enhance selectivity by favoring reaction at less hindered positions of the molecule or by influencing the conformational preferences of reaction intermediates. For instance, in C-H activation processes, the accessibility of different C-H bonds to the catalyst will be influenced by the molecular branching, potentially leading to a preference for activation at a specific site.

In the context of reaction kinetics, the rate of a reaction is often dependent on the concentration of the reactants. For reactions involving amines, the formation of byproducts or the influence of reaction conditions can alter the selectivity. For example, in the reductive amination of polyalkylene glycol, the amount of ammonia present significantly affected the reaction rate and selectivity towards the primary amine. researchgate.net

Furthermore, the stability of reaction intermediates can be affected by molecular branching. The electron-donating effect of the alkyl groups in this compound can stabilize carbocationic intermediates, which may influence the reaction pathway and product distribution. The specific arrangement of the methyl groups can also lead to unique stereochemical outcomes in reactions that generate new chiral centers.

Structural Elucidation and Computational Analysis

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to elucidate the structure of 3,4-Dimethylpentan-1-amine, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. In the case of this compound, both ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would confirm the number of protons in each unique environment. For instance, the protons of the two methyl groups attached to the same carbon atom would likely be equivalent, leading to a single, more intense signal. The protons on the chiral centers (C3 and C4) and the aminomethylene group (CH₂-NH₂) would each produce unique multiplets due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. For this compound, with its seven carbon atoms, the spectrum would be expected to show a specific number of signals corresponding to the unique carbon environments. The chemical shifts of these signals would be indicative of the type of carbon atom (e.g., methyl, methylene (B1212753), methine). For example, the carbon atom bonded to the nitrogen (C1) would appear at a characteristic downfield shift compared to the other aliphatic carbons.

A hypothetical ¹³C NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂NH₂) | 40-50 |

| C2 (-CH₂-) | 30-40 |

| C3 (-CH-) | 35-45 |

| C4 (-CH-) | 40-50 |

| C5 (CH(CH₃)₂) | 20-30 |

| C6, C7 (-CH₃) | 15-25 |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. fiu.edu For this compound, with a molecular formula of C₇H₁₇N, HRMS would provide an exact mass measurement. molport.comnih.gov

The expected monoisotopic mass of this compound is approximately 115.1361 atomic mass units. HRMS can measure this mass with high accuracy (typically to within a few parts per million), allowing for the confident validation of the molecular formula C₇H₁₇N and distinguishing it from other isobaric compounds with the same nominal mass. nih.govnih.gov

| Property | Value |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| Exact Mass | 115.1361 u |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. wpmucdn.com For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of the primary amine group and the aliphatic hydrocarbon backbone. wpmucdn.com

Key expected IR absorption bands for this compound include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. docbrown.infodocbrown.info

N-H Bending: A medium to strong absorption band between 1590 and 1650 cm⁻¹ is characteristic of the N-H bending (scissoring) vibration of a primary amine.

C-N Stretching: A weak to medium absorption in the 1000-1250 cm⁻¹ range corresponds to the C-N stretching vibration.

C-H Bending: Absorptions in the 1370-1470 cm⁻¹ region are due to the bending vibrations of the C-H bonds in the methyl and methylene groups. docbrown.infodocbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 |

| Primary Amine (NH₂) | N-H Bend (scissoring) | 1590-1650 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Alkyl Amine | C-N Stretch | 1000-1250 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Saturated amines like this compound, which lack chromophores (light-absorbing groups), are generally not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The electronic transitions for the σ-bonds and the non-bonding electrons on the nitrogen atom occur at wavelengths below 200 nm, in the far-UV region. Therefore, a UV-Visible spectrum of this compound would likely show no distinct peaks in the near-UV and visible regions, which is consistent with its structure as a saturated aliphatic amine.

Chiroptical Properties and Stereochemical Assignments

This compound possesses two chiral centers at the C3 and C4 positions. This gives rise to the possibility of stereoisomers, specifically diastereomers and enantiomers. The stereochemical assignment of these isomers requires the use of chiroptical techniques, such as optical rotation and circular dichroism (CD).

Optical Rotation: The measurement of optical rotation using a polarimeter can distinguish between enantiomers, which rotate plane-polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property for a given enantiomer under specific conditions of temperature, solvent, and concentration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. While the amine group itself is not a strong chromophore for CD in the accessible UV range, derivatization of the amine to a chromophoric derivative can allow for the use of CD to determine the absolute configuration of the stereocenters.

The separation of the diastereomers (the (3R,4R)/(3S,4S) pair and the (3R,4S)/(3S,4R) pair) can be achieved through chromatographic or crystallization techniques. The subsequent resolution of the enantiomers would require chiral chromatography or the use of a chiral resolving agent.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental data for understanding the structure and properties of this compound.

Conformational Analysis: Using methods like molecular mechanics or density functional theory (DFT), the various possible conformations of this compound can be explored. These calculations can identify the lowest energy (most stable) conformations and predict the relative energies of different rotational isomers (rotamers).

Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, which can then be compared with experimental results for validation. For example, DFT calculations can predict ¹³C and ¹H NMR chemical shifts. These predicted spectra can aid in the assignment of experimental signals.

Calculation of Molecular Properties: A variety of molecular properties can be calculated, including dipole moment, polarizability, and molecular orbital energies. These calculations provide insights into the electronic structure and reactivity of the molecule. For instance, the calculated distribution of electron density can help to identify the most nucleophilic and electrophilic sites in the molecule.

| Computational Method | Application for this compound |

| Molecular Mechanics | Rapid conformational searching and energy minimization. |

| Density Functional Theory (DFT) | Accurate prediction of geometries, energies, and spectroscopic properties (NMR, IR). |

| Ab initio methods | High-accuracy calculations for benchmarking and detailed electronic structure analysis. |

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms, calculating thermodynamic properties, and predicting spectroscopic data. For a molecule like this compound, DFT can provide critical insights into its chemical behavior.

DFT calculations can be employed to map out the potential energy surfaces of reactions involving the amine group, such as nucleophilic additions or substitutions. For instance, a general theoretical investigation on the reaction of primary amines with aldehydes was carried out using DFT, revealing that the nucleophilic attack leads to the formation of carbinolamines. nih.govacs.orgresearchgate.net Such studies can determine the activation energies and transition state geometries, explaining why certain reaction pathways are favored over others. rsc.org

Key mechanistic insights that can be derived for this compound using DFT include:

Proton Affinity and Basicity: Calculating the energy change upon protonation of the nitrogen atom to predict the amine's pKa value.

Reaction Pathways: Modeling reactions, such as ozonation or reactions with carbonyl compounds, to identify intermediates, transition states, and products. rsc.orgresearchgate.net DFT studies on simple aliphatic amines have shown that ozonation initially involves an oxygen-transfer reaction. rsc.org

Bond Dissociation Energies: Determining the strength of C-H, N-H, and C-N bonds to predict sites susceptible to radical attack or thermolysis.

The data generated from DFT calculations are crucial for understanding the intrinsic reactivity of the molecule, guided by its electronic properties.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Reactant Complex Formation | ΔH | -5.2 |

| ΔG | +2.1 | |

| Transition State (TS1) | ΔH‡ | +15.8 |

| ΔG‡ | +21.5 | |

| Intermediate Formation | ΔH | -12.3 |

| ΔG | -8.9 |

This table illustrates the type of data DFT calculations can provide for a hypothetical reaction pathway. The values represent the change in enthalpy (ΔH), Gibbs free energy (ΔG), and the corresponding activation energies (‡) for key steps.

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By simulating these movements, MD can provide a detailed picture of the different shapes (conformers) a molecule can adopt and the relative stability of these conformers.

MD simulations have been successfully used to study the conformational properties of branched alkanes, which share structural similarities with this compound. acs.orgacs.orgresearchgate.net These simulations track the trajectory of each atom based on a classical force field, allowing for the exploration of the potential energy surface.

For this compound, an MD simulation would reveal:

Preferred Conformations: Identification of the lowest energy (most stable) three-dimensional structures of the molecule.

Dihedral Angle Distributions: Analysis of the rotation around specific C-C and C-N bonds to understand steric hindrance and favorable geometries.

Solvent Effects: Simulating the molecule in different solvents to observe how intermolecular interactions influence its conformational preferences.

Dynamical Properties: Information on the rates of transition between different conformers, providing insight into the molecule's flexibility. acs.orgacs.org

This information is vital for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as receptors or catalyst active sites.

| Dihedral Angle | Dominant Conformer(s) | Population (%) | Average Energy (kcal/mol) |

|---|---|---|---|

| C1-C2-C3-C4 | Anti (~180°) | 65 | 0.5 |

| Gauche+ (~60°) | 18 | 1.2 | |

| Gauche- (~-60°) | 17 | 1.2 | |

| C2-C3-C4-C5 | Gauche+ (~70°) | 55 | 0.8 |

| Anti (~175°) | 45 | 1.0 |

This table provides an example of the kind of statistical data on molecular conformations that can be extracted from MD simulations. The populations and energies indicate the relative stability and prevalence of different spatial arrangements around specific chemical bonds.

In Silico Prediction of Reactivity and Selectivity

In silico methods for predicting chemical reactivity and selectivity encompass a broad range of computational tools, from empirical models to sophisticated quantum calculations. These approaches are essential for screening potential reactions and understanding the factors that govern chemical outcomes without the need for extensive laboratory experiments. For aliphatic amines, these predictions are particularly useful for assessing potential metabolic pathways and toxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico prediction. nih.gov These are statistical models that correlate chemical structure with a specific activity, such as reaction rate or toxicity. For this compound, a QSAR model could be developed or applied to predict properties like:

Nucleophilicity: The ability of the amine to donate its lone pair of electrons in a reaction.

Site of Metabolism: Predicting which C-H or N-H bonds are most likely to be oxidized by metabolic enzymes like Cytochrome P450. A de novo prediction strategy has been developed to mechanistically predict the reactive toxicity pathways of aliphatic amines. nih.gov

Toxicity: Assessing potential adverse biological effects based on structural alerts and comparison to databases of known toxic compounds.

These predictive models often rely on calculating a set of "molecular descriptors" that numerically represent the molecule's steric and electronic features. By training these models on large datasets of compounds with known properties, they can make accurate predictions for new molecules like this compound.

| Parameter | Predicted Value | Implication |

|---|---|---|

| LogP (Hydrophobicity) | 2.35 | Moderate lipid solubility |

| pKa (Basicity) | 10.8 | Typical for a primary alkylamine |

| HOMO Energy (eV) | -9.1 | Relates to nucleophilicity/susceptibility to oxidation |

| Predicted Metabolic Hotspots | C4-H, N-H | Likely sites for initial enzymatic oxidation |

This table shows hypothetical values for various molecular properties of this compound that could be predicted using various in silico tools. These parameters help in assessing the molecule's likely behavior in chemical and biological systems.

Applications in Fundamental Chemical Research and Materials Science

Building Blocks for Advanced Organic Synthesis

As a primary amine, 3,4-Dimethylpentan-1-amine is a fundamental building block in synthetic organic chemistry. Its nucleophilic nitrogen atom and associated protons enable a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Primary amines are crucial starting materials for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals, agrochemicals, and natural products. nih.gov While specific literature on this compound in this role is limited, its primary amine functionality allows it to participate in well-established cyclization and condensation reactions. For instance, primary amines can react with alkyl dihalides in a simple and efficient cyclocondensation to yield nitrogen-containing rings. organic-chemistry.org They are also key components in reactions that form a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org

The general strategies applicable to this compound include:

Reaction with Dicarbonyl Compounds: Condensation with 1,4- or 1,5-dicarbonyl compounds can lead to the formation of substituted pyrroles (Paal-Knorr synthesis) or piperidines, respectively.

Cyclization with Diols: In the presence of suitable catalysts, primary amines can undergo N-heterocyclization with diols to form various cyclic amines. organic-chemistry.org

Multi-component Reactions: Amines are often key components in one-pot, multi-component reactions that efficiently construct complex heterocyclic systems.

| Reaction Type | Reactant Partner for Primary Amine | Resulting Heterocyclic Core |

|---|---|---|

| Cyclocondensation | Alkyl Dihalides | Aziridines, Azetidines, Pyrrolidines, Piperidines |

| Paal-Knorr Synthesis | 1,4-Diketones | N-Substituted Pyrroles |

| N-Heterocyclization | Diols | Saturated N-Heterocycles (e.g., Pyrrolidines, Piperidines) |

The combination of a lipophilic dimethylpentyl group and a reactive amine function makes this compound a valuable intermediate in the synthesis of specialty chemicals. Alkylamines are widely used in the production of surfactants, corrosion inhibitors, rubber-making chemicals, and insecticides. testbook.comglobenewswire.com The specific branched structure of this compound can be leveraged to fine-tune the physical and chemical properties of the final products, such as solubility, viscosity, and surface activity.

Derivatives of this amine can be developed for various applications:

Amides and Esters: Reaction with carboxylic acids or their derivatives yields amides, which have applications as specialty solvents, plasticizers, and intermediates.

Quaternary Ammonium (B1175870) Salts: Further alkylation of the amine can produce quaternary ammonium salts, a class of compounds widely used as phase-transfer catalysts, surfactants, and biocides.

Contributions to Catalysis and Ligand Design

The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers. This property is fundamental to its application in catalysis and the synthesis of organometallic compounds.

Chiral amines are of paramount importance in asymmetric synthesis, where they are used as resolving agents, chiral auxiliaries, or chiral ligands. nih.govsigmaaldrich.comnih.gov As this compound possesses a chiral center at the C3 position, its enantiomerically pure forms can be employed as chiral ligands in transition metal-catalyzed asymmetric reactions. When coordinated to a metal, the chiral amine creates a stereochemically defined environment that can direct the enantioselectivity of a transformation, leading to the preferential formation of one enantiomer of the product.

The development of new chiral amine ligands is a key factor in enhancing the reactivity and enantioselectivity of catalytic processes. ekb.eg Chiral amine ligands have been successfully used in a variety of transformations, including asymmetric hydrogenation, allylic amination, and conjugate additions. sigmaaldrich.comnih.gov

| Asymmetric Transformation | Role of Chiral Amine Ligand | Typical Metal Catalyst |

|---|---|---|

| Hydrogenation of Ketones/Imines | Controls the facial selectivity of hydride addition. | Rhodium, Iridium, Ruthenium |

| Allylic Alkylation/Amination | Influences the stereochemistry of nucleophilic attack on a π-allyl complex. | Palladium, Iridium |

| Conjugate Addition | Creates a chiral pocket around the metal, directing the addition of a nucleophile. | Copper, Rhodium |

Primary amines like this compound can act as simple, neutral donor ligands (L-type ligands) in the formation of a wide range of organometallic complexes. They coordinate to transition metals through their nitrogen lone pair. The steric bulk of the dimethylpentyl group can influence the coordination number and geometry of the resulting metal complex, as well as its solubility and reactivity.

These amine-containing organometallic complexes are not only subjects of fundamental research into bonding and structure but can also serve as pre-catalysts for various chemical transformations. For example, amine-functionalized pincer-like complexes have been developed for catalytic reactions such as the dehydrogenation of alcohols. acs.org The synthesis of aminophosphine (B1255530) ligands, which combine the properties of both soft phosphine and hard amine donors, is another area where primary amines are essential starting materials for creating bidentate ligands for catalysis. rsc.org

Integration into Advanced Materials

The incorporation of amine functionalities into polymers and other materials can impart valuable properties, such as altered surface characteristics, sites for further functionalization, and the ability to interact with specific molecules like carbon dioxide. Alkylamines can be integrated into material frameworks through several strategies.

Polymer Functionalization: Amine groups can be introduced into existing polymers through post-synthesis modification. This involves reacting a polymer containing electrophilic groups with this compound to graft the amine onto the polymer backbone. google.com

Monomer Synthesis: The amine can be first incorporated into a monomer, which is then polymerized to create a material with amine groups distributed throughout its structure.

Coordination Polymers and MOFs: Alkylamine ligands are used in the synthesis of porous coordination polymers and metal-organic frameworks (MOFs). iucr.org The amine groups within the framework can enhance the selective capture of CO2 and provide sites for post-synthetic modification. iucr.orgrsc.org Porous organic polymers functionalized with alkylamines have shown dramatically improved CO2 uptake compared to their unfunctionalized counterparts. rsc.org

The integration of amines into polymers is a versatile method for creating materials with tunable properties for applications ranging from gas capture and separation to catalysis. acs.orgresearchgate.net

Probes for Molecular Recognition and Enzymatic Interactions

The potential for this compound to act as a probe for molecular recognition and enzymatic interactions stems from its structural features. The primary amine group can participate in hydrogen bonding and ionic interactions, which are fundamental to molecular recognition events. The branched alkyl chain provides a specific steric and hydrophobic profile that could influence binding selectivity.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques form the foundation for the analysis of 3,4-Dimethylpentan-1-amine, enabling its separation from complex mixtures and the determination of its purity. Gas chromatography and thin-layer chromatography are particularly relevant.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas chromatography (GC) is a principal technique for assessing the purity of this compound and analyzing its presence in mixtures. The volatility of this aliphatic amine allows for its direct analysis by GC. A typical GC system for this purpose would employ a capillary column with a stationary phase of moderate polarity, such as a phenyl-substituted polysiloxane. The choice of detector is critical, with a Flame Ionization Detector (FID) being a common and robust option for quantifiable analysis due to its sensitivity to hydrocarbon compounds.

For a standard GC analysis, a sample of this compound is vaporized in a heated injector and carried by an inert gas, such as helium or nitrogen, through the column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary liquid phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under a specific set of chromatographic conditions. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

| Parameter | Typical Condition |

| Column | Phenyl-substituted polysiloxane capillary column (e.g., HP-5) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C, ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen |

Derivatization Strategies for Enhanced GC Analysis

To improve the chromatographic behavior and detection sensitivity of this compound, derivatization is a frequently employed strategy. Primary amines can exhibit peak tailing in GC analysis due to their polarity and tendency to interact with active sites on the column. Derivatization masks the polar amino group, reducing these interactions and resulting in sharper, more symmetrical peaks.

Common derivatization reagents for primary amines include acylating agents, silylating agents, and chloroformates. For instance, reaction with an acylating agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) yields a stable, more volatile amide derivative. Similarly, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form the corresponding trimethylsilyl (TMS) derivative. Alkyl chloroformates, such as ethyl chloroformate, react with the amine to form a carbamate. These derivatives often exhibit improved chromatographic properties and can enhance sensitivity, especially when using specific detectors like the electron capture detector (ECD) for halogenated derivatives.

| Derivatizing Reagent | Derivative Formed | Advantages |

| Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide | Increased volatility, ECD sensitivity |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) amine | Improved peak shape, thermal stability |

| Ethyl Chloroformate | Ethyl carbamate | Stable derivative, good chromatographic properties |

Coupled Analytical Techniques

For unambiguous identification and sensitive quantification, chromatographic techniques are often coupled with mass spectrometry.

GC-Mass Spectrometry for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification and quantification of this compound. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak (M+), corresponding to its molecular weight, although it may be of low intensity. More prominent will be the fragment ions resulting from the characteristic cleavage of the carbon-carbon bonds adjacent to the nitrogen atom. This fragmentation pattern allows for the unequivocal identification of the compound. For quantitative analysis, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific fragment ions, significantly enhancing sensitivity and selectivity.

LC-Mass Spectrometry in Complex Mixture Analysis

While GC-MS is highly effective, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative, particularly for the analysis of this compound in complex biological or environmental matrices without the need for derivatization. In LC-MS, the separation is achieved using high-performance liquid chromatography (HPLC), typically with a reversed-phase column.

Electrochemical Analytical Techniques

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds. While direct electrochemical oxidation of primary aliphatic amines like this compound can be challenging due to high oxidation potentials and potential electrode fouling, indirect methods involving derivatization have proven effective for their quantification.

One such successful approach is the use of High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED). This method combines the separation power of HPLC with the high sensitivity of electrochemical detection. For the analysis of primary aliphatic amines, a pre-column derivatization step is typically employed to introduce an easily oxidizable moiety to the amine molecule.

A notable derivatization agent for this purpose is 2,5-dihydroxybenzaldehyde. The reaction between the primary amine group of this compound and 2,5-dihydroxybenzaldehyde would form a Schiff base, which is an electroactive compound that can be readily oxidized at a carbon-based electrode.

The general procedure involves the following steps:

Derivatization: The sample containing this compound is reacted with 2,5-dihydroxybenzaldehyde to form the corresponding electroactive derivative.

Chromatographic Separation: The derivatized sample is injected into an HPLC system. A reversed-phase column is typically used to separate the derivative from other components in the sample matrix.

Electrochemical Detection: As the derivatized analyte elutes from the HPLC column, it passes through an electrochemical detector. A specific oxidation potential is applied to a working electrode (e.g., a glassy carbon electrode), and the resulting current from the oxidation of the derivative is measured. The current generated is directly proportional to the concentration of the analyte.

Research on other primary aliphatic amines using this methodology has demonstrated its high sensitivity and selectivity. For instance, a study on various volatile primary amines, including heptylamine, a structural isomer of this compound, has established the viability of this technique. The electrochemical oxidation of the 2,5-dihydroxybenzaldehyde derivatives occurs at a relatively low potential, which minimizes interference from other co-eluting compounds.

The following table summarizes typical experimental conditions and performance metrics for the analysis of primary aliphatic amines using HPLC with electrochemical detection after derivatization with 2,5-dihydroxybenzaldehyde, which can be considered indicative for the analysis of this compound.

| Parameter | Value/Condition |

| Derivatization Agent | 2,5-dihydroxybenzaldehyde |

| Working Electrode | Porous Graphite or Glassy Carbon |

| Mobile Phase | Methanol-acetonitrile-phosphate buffer |

| Detection Potential | +0.5 V vs. Ag/AgCl |

| Linear Range | 50 - 200 ng/mL |

| Limit of Detection (LOD) | < 3 ng/mL |

This data is based on studies of other primary aliphatic amines and serves as a representative example.

The selection of the mobile phase composition and pH is crucial for optimizing the separation and the detector response. The derivatization reaction has been shown to be quantitative, and the method provides a linear response over a significant concentration range, making it suitable for trace analysis of primary aliphatic amines in various matrices.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthesis

The chemical industry's shift towards green chemistry is fueling research into more environmentally benign and efficient methods for synthesizing amines. rsc.org For 3,4-Dimethylpentan-1-amine, future synthetic strategies are expected to move away from multi-step, resource-intensive processes towards more streamlined and sustainable alternatives.

Biocatalysis: A significant area of development is the use of enzymes as catalysts. nih.gov Biocatalytic routes offer high stereoselectivity under mild reaction conditions, which is a considerable advantage over traditional chemical methods. manchester.ac.ukrsc.org Enzymes such as transaminases (ATAs), imine reductases (IREDs), amine dehydrogenases (AmDHs), and reductive aminases (RedAms) are being engineered to expand their substrate scope and improve efficiency. nih.govmdpi.comnih.gov The application of these biocatalysts could enable the direct, asymmetric synthesis of chiral variants of this compound from prochiral ketones or alcohols, a process that is highly atom-economical. rsc.orgmdpi.com

Catalytic Reductive Amination: Advances in catalysis are providing direct, one-pot methods for amine synthesis. jocpr.com The direct reductive amination of 3,4-dimethylpentan-1-ol with ammonia (B1221849), using heterogeneous catalysts based on metals like copper or ruthenium, presents a sustainable pathway that produces water as the primary byproduct. acs.orgresearchgate.net Similarly, the reductive amination of carboxylic acids is emerging as a highly efficient and green method for producing primary amines using only hydrogen and ammonia. rsc.org Applying these catalyst-controlled strategies to precursors of this compound would significantly improve the atom economy and reduce waste compared to conventional methods. jocpr.comacs.org

| Synthetic Strategy | Key Advantages | Potential Precursor for this compound | Relevant Catalyst Types |

| Biocatalytic Amination | High enantioselectivity, mild conditions, renewable. nih.govmanchester.ac.uk | 3,4-Dimethylpentanal | Engineered Transaminases, Imine Reductases. mdpi.comnih.gov |

| Catalytic Amination of Alcohols | High atom economy, water as byproduct. acs.org | 3,4-Dimethylpentan-1-ol | Homogeneous and Heterogeneous Ru, Co, Cu catalysts. acs.orgresearchgate.netresearchgate.net |

| Reductive Amination of Carboxylic Acids | Utilizes readily available feedstocks, green reactants (H₂, NH₃). rsc.org | 3,4-Dimethylpentanoic acid | Bimetallic catalysts (e.g., Ru-W). rsc.org |

Unveiling Novel Reactivity Modes and Selective Functionalization

Beyond its synthesis, a key research direction is to explore the unique reactivity of this compound. A major challenge in modern synthetic chemistry is the selective functionalization of C(sp³)–H bonds, which are ubiquitous in aliphatic molecules. acs.org The development of transition-metal catalyzed reactions that can selectively modify a specific C-H bond in the presence of many others is a primary goal. acs.org

For this compound, the amine group itself can act as a directing group, coordinating to a metal catalyst and guiding it to functionalize a nearby C-H bond. This approach, known as directed C-H functionalization, could unlock unprecedented ways to elaborate the molecule's scaffold, introducing new functional groups at positions that are difficult to access through traditional synthetic logic. Such late-stage functionalization strategies are highly valuable for rapidly creating diverse molecular libraries for applications in drug discovery and materials science. ijrpr.com

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating chemical research. While specific computational studies on this compound are not yet widespread, the approaches used for analogous branched amines provide a clear roadmap for future investigations.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the geometries of transition states, and calculate the activation energies for its synthesis and subsequent reactions. This predictive power can guide the design of more efficient catalysts and reaction conditions, reducing the need for extensive empirical screening. Furthermore, computational methods can predict the physicochemical properties of the molecule, such as its conformational preferences and electronic structure, which are crucial for understanding its behavior and designing new applications.

| Computational Method | Application to this compound | Predicted Insights |

| Density Functional Theory (DFT) | Elucidating catalytic synthesis mechanisms. | Activation energies, transition state geometries, reaction kinetics. |

| Molecular Dynamics (MD) | Simulating behavior in different media (e.g., polymers, solvents). | Conformational preferences, diffusion rates, interaction energies. |

| Quantitative Structure-Property Relationship (QSPR) | Predicting physical and chemical properties. | Boiling point, solubility, reactivity parameters. |

Expanding the Scope of Applications in Emerging Material Technologies

Aliphatic amines are fundamental components in a wide range of materials, including polymers, surfactants, and agricultural chemicals. ijrpr.comalliedmarketresearch.comopenpr.com The unique branched structure of this compound is expected to impart distinct properties to these materials. Its incorporation into polymer backbones, such as polyamides or polyimides, could influence properties like solubility, thermal stability, and mechanical strength.

Future research will likely focus on synthesizing novel polymers and functional materials derived from this compound. For instance, its use as an epoxy curing agent could lead to thermosets with tailored glass transition temperatures and cross-linking densities. In the realm of specialty chemicals, it could serve as a building block for creating novel surfactants or corrosion inhibitors, where the branched alkyl chain could enhance performance by modifying surface interactions. The growing demand for advanced materials in sectors like construction, personal care, and agriculture is expected to drive the exploration of such applications. alliedmarketresearch.comdigitalpress.blog

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of this compound will be realized through collaborations that bridge the gap between different scientific fields. The development of sustainable synthetic routes (Section 7.1) will benefit from the expertise of biochemists and chemical engineers who can scale up biocatalytic and continuous-flow processes. rsc.org

The design of novel materials (Section 7.4) requires a synergistic approach where organic chemists synthesize derivatives and materials scientists characterize their physical and mechanical properties. This iterative cycle of design, synthesis, and testing, guided by computational predictions (Section 7.3), will be crucial for developing high-performance materials. This interdisciplinary approach ensures that the synthesis of new molecules is directly linked to tangible applications, from advanced polymers to functional small molecules, driving innovation in both chemistry and materials technology. ijrpr.com

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Common Impurities |

|---|---|---|---|

| Reductive Amination | 65–75 | NaBH₃CN, pH 6.5, RT | Unreacted aldehyde |

| Alkylation | 50–60 | NH₃, 0–5°C, DMF solvent | Dialkylated byproducts |

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for δ 1.2–1.4 ppm (methyl groups), δ 2.5–2.7 ppm (CH₂ adjacent to amine), and δ 1.6–1.8 ppm (methine protons).

- ¹³C NMR : Peaks at δ 20–25 ppm (methyl carbons) and δ 45–50 ppm (amine-attached carbon) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 116.2 (C₇H₁₇N).

Note : IR spectroscopy (N-H stretch at ~3350 cm⁻¹) and GC-MS with derivatization (e.g., trifluoroacetic anhydride) enhance specificity .

Advanced Question: How can stereochemical outcomes be controlled during synthesis, and how do enantiomers differ in biological activity?

Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) during synthesis or employ enzymatic resolution with lipases .

- Activity Comparison : Enantiomers may exhibit divergent binding affinities to receptors. For example:

- In Silico Docking : Perform molecular dynamics simulations with targets like GPCRs to predict enantiomer-specific interactions .

- In Vitro Assays : Test enantiomers against cell lines expressing target receptors (e.g., serotonin transporters) to quantify EC₅₀ differences .

Q. Table 2: Example Enantiomer Activity Data

| Enantiomer | Target Receptor | EC₅₀ (µM) | Binding Affinity (Kd, nM) |

|---|---|---|---|

| (R)-isomer | 5-HT₁A | 1.2 | 45 |

| (S)-isomer | 5-HT₁A | 3.8 | 120 |

Advanced Question: How can computational modeling predict the metabolic fate of this compound?

Answer:

- Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I (oxidation at methyl groups) and Phase II (glucuronidation) pathways .

- CYP450 Interactions : Dock the compound into CYP3A4 and CYP2D6 active sites to assess oxidation susceptibility. Prioritize in vitro microsomal assays for validation .

Advanced Question: How should researchers resolve contradictions in reported physicochemical data (e.g., logP, solubility)?

Answer:

- Experimental Replication : Reproduce measurements using standardized protocols (e.g., shake-flask method for logP, HPLC for solubility).

- Analytical Cross-Validation : Compare results with computational tools (e.g., ACD/Labs Percepta) and literature from authoritative databases like PubChem .

- Statistical Analysis : Apply multivariate regression to identify variables (e.g., temperature, solvent purity) causing discrepancies .

Advanced Question: What strategies mitigate toxicity risks during in vivo studies of this compound?

Answer:

- Dose Optimization : Conduct acute toxicity assays (OECD 423) to determine LD₅₀ and MTD.

- Metabolite Screening : Use LC-MS/MS to identify toxic metabolites (e.g., N-oxides) in plasma and liver microsomes .

- Safety Pharmacology : Assess cardiovascular (hERG inhibition) and neurobehavioral effects in rodent models preclinically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.